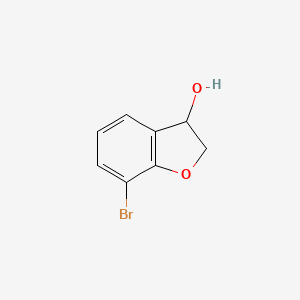

7-Bromo-2,3-dihydrobenzofuran-3-ol

Descripción general

Descripción

7-Bromo-2,3-dihydrobenzofuran-3-ol is a chemical compound with the CAS Number: 1404230-46-1 . It has a molecular weight of 215.05 and a linear formula of C8H7BrO2 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually in a solid or liquid physical form .

Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 215.05 and a linear formula of C8H7BrO2 .Aplicaciones Científicas De Investigación

Synthesis and Functionalization

Synthesis of 2-Bromomethyl-2,3-Dihydrobenzofurans The synthesis of 2-bromomethyl-2,3-dihydrobenzofurans, which are closely related to 7-Bromo-2,3-dihydrobenzofuran-3-ol, involves an intramolecular reaction between 2-allylphenols and a bromenium ion source. This process utilizes a catalytic system delivering acetyl hypobromite as the active brominating agent, enabling the conversion of 2-allylphenols with diverse electron densities to the desired products. This method has been scaled up, demonstrating its robustness for larger volume syntheses (Furst et al., 2020).

Photochemical Decomposition of Polybrominated Compounds The photochemical degradation of polybrominated diphenyl ethers (PBDEs), which share structural similarities with this compound, has been studied in various solvents. This research provides insights into the environmental fate of brominated compounds, showing that the degradation rate decreases with fewer bromine atoms and is influenced by solvent choice. Such studies are crucial for understanding the environmental impact and degradation pathways of brominated organic compounds (Eriksson et al., 2004).

Brominated and Brominated/Chlorinated Dibenzodioxins and Dibenzofurans Research on mixed halogenated dibenzodioxins and dibenzofurans, which include brominated and chlorinated congeners, highlights the potential environmental and health concerns associated with these compounds. The study of their gas chromatographic and mass spectrometric properties provides valuable information for detecting and understanding the environmental presence and impact of such compounds, relevant to the context of this compound (Buser, 1987).

Environmental and Biological Interactions

Dioxin Formation from High-Temperature Oxidation The oxidative thermal degradation of halogenated phenols, including compounds similar to this compound, has been studied to understand the mechanisms of dioxin formation. This research is critical for assessing the environmental risks associated with the thermal processes involving brominated organic compounds, providing insights into the formation pathways of highly toxic dioxins and furans (Evans & Dellinger, 2005).

Radical Scavenging Activity of Bromophenols Bromophenols derived from marine algae, which include structural motifs similar to this compound, have been identified for their potent DPPH radical scavenging activity. Such compounds are of interest for their potential antioxidant properties, contributing to the understanding of natural products with beneficial health effects (Li et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups .

Biochemical Pathways

Benzofuran compounds have been shown to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds .

Pharmacokinetics

The pharmacokinetics of 7-Bromo-2,3-dihydrobenzofuran-3-ol suggest that it has high gastrointestinal absorption and is BBB permeant . The compound has a Log Kp (skin permeation) of -6.54 cm/s and a consensus Log Po/w of 1.74, indicating its lipophilicity .

Result of Action

Some substituted benzofurans have been found to have dramatic anticancer activities .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature. The compound is stored in an inert atmosphere at 2-8°C

Propiedades

IUPAC Name |

7-bromo-2,3-dihydro-1-benzofuran-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7,10H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXQKMUDRAZXCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~6~-(4-fluorobenzyl)-N~6~-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2922774.png)

![5-(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2922780.png)

![N-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2922782.png)

![N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2922787.png)

![2-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2922788.png)

![N-Ethyl-N-[2-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2922792.png)